Product packaging for Indium, tributyl-(Cat. No.:CAS No. 15676-66-1)

Indium, tributyl-

Cat. No.: B14147733
CAS No.: 15676-66-1
M. Wt: 286.16 g/mol
InChI Key: QIVLHVRZYONPSZ-UHFFFAOYSA-N
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Description

Indium, tributyl- is a useful research compound. Its molecular formula is C12H27In and its molecular weight is 286.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indium, tributyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indium, tributyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27In B14147733 Indium, tributyl- CAS No. 15676-66-1

Properties

CAS No.

15676-66-1

Molecular Formula

C12H27In

Molecular Weight

286.16 g/mol

IUPAC Name

tributylindigane

InChI

InChI=1S/3C4H9.In/c3*1-3-4-2;/h3*1,3-4H2,2H3;

InChI Key

QIVLHVRZYONPSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[In](CCCC)CCCC

Origin of Product

United States

Historical Trajectories and Foundational Concepts of Organoindium Reagents in Chemical Synthesis

The journey of organoindium reagents in the landscape of organic synthesis has been one of gradual recognition and burgeoning application. While the broader field of organometallic chemistry, which studies compounds with metal-carbon bonds, has been established for over a century, the exploration of organoindium compounds has seen a more recent surge in interest. wikipedia.orgwikipedia.org

The initial forays into organoindium chemistry can be traced back to the mid-20th century. In 1940, Gilman reported the reaction of triphenylindium with benzaldehyde, yielding the corresponding alcohol in a moderate yield. nii.ac.jp However, at the time, the reactivity of organoindium compounds was perceived as low compared to more established organometallic reagents like organolithium and Grignard reagents, which may have hindered immediate further investigation from a synthetic standpoint. nii.ac.jp

A significant turning point for organoindium chemistry came with the discovery that allylindium reagents, which can be prepared from indium metal, possess sufficient reactivity for carbon-carbon bond formation with good selectivity. nii.ac.jp This discovery opened the door for a considerable number of studies on the synthetic uses of allylindium reagents, including their notable compatibility with aqueous media. nii.ac.jp

The foundational concepts of organoindium chemistry are rooted in the principles of organometallic chemistry, which combines aspects of traditional inorganic and organic chemistry. wikipedia.org Key concepts include understanding the nature of the indium-carbon bond, the oxidation state of indium (most commonly In(III)), and the various reaction mechanisms these compounds undergo, such as transmetalation, oxidative addition, and reductive elimination. wikipedia.orgwikipedia.org The development of efficient methods for preparing organoindium reagents, such as the direct insertion of indium metal into organic halides or the transmetalation of indium trihalides with organolithium or organomagnesium reagents, has been crucial for their wider adoption in synthesis. wikipedia.orgrsc.org

The Unique Role of Triorganoindium Species, with Emphasis on Tributylindium, in Advancing Synthetic Methodologies

The utility of triorganoindium reagents, including tributylindium, has been significantly expanded through their participation in transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.org These reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In this context, triorganoindium reagents can efficiently couple with a variety of organic electrophiles under palladium catalysis, demonstrating high atom economy as all three organic groups attached to the indium can be transferred. researchgate.netnih.gov

The preparation of functionalized organoindium reagents, which can then be used in these coupling reactions, has been a subject of considerable research. One effective method involves the reaction of an organohalide with magnesium and lithium chloride in the presence of indium trichloride (B1173362) to form the triorganoindium species. chemistryviews.org This method proceeds under mild conditions and is compatible with a broad range of functional groups. chemistryviews.org

Furthermore, the development of bench-stable solid triorganoindium compounds, prepared by coordination with a stabilizing ligand like 4-(dimethylamino)pyridine (DMAP), has enhanced their practicality. rsc.org These solid complexes can be stored for extended periods and still exhibit excellent reactivity in palladium-catalyzed cross-coupling reactions, offering a convenient and storable source of the reactive organoindium species. rsc.org

Research Paradigms and Academic Significance of Tributylindium in Organic and Materials Chemistry

Direct Synthesis from Indium Metal: Mechanistic and Reproducibility Considerations

The generation of organoindium reagents through the direct reaction of indium metal powder with organohalides represents the most straightforward and atom-economical pathway. nih.gov However, this method has been plagued by issues of reproducibility, with reaction yields varying significantly depending on the source and specific batch of indium metal used. nih.gov

Careful studies have revealed that the critical difference between reactive and unreactive batches of indium powder is often the presence of an anticaking agent. nih.gov Batches containing an additive, identified as magnesium oxide (MgO), have been shown to produce higher and more consistent yields of organoindium reagents. nih.govresearchgate.net

Single-particle fluorescence microscopy has been a key technique in understanding this phenomenon. It established that MgO, added to some commercial indium powders, significantly enhances the physisorption of small organic molecules onto the surface of the metal particles. nih.govresearchgate.net This effect is an important factor influencing the reactivity of the indium metal towards organometallic species during the reaction. nih.gov Scanning Electron Microscopy (SEM) has further corroborated these findings, revealing markedly different surface topographies for indium particles with and without the MgO coating, which aligns with their different physisorption properties. researchgate.net Incomplete or inconsistent labeling of commercial indium bottles regarding the presence and composition of these anticaking agents can further complicate reproducibility across different laboratories. researchgate.net

Table 1: Research Findings on the Influence of Additives in Indium Metal Batches
Indium Batch TypeKey AdditiveObserved Surface PropertyEffect on PhysisorptionImpact on Organoindium YieldReference
Batch A (e.g., Acros)None (untreated)Smooth particle surfaceLow physisorption of organic probesLower / Inconsistent nih.gov
Batch B (e.g., Aldrich)Magnesium Oxide (MgO)Coated, different topographySignificantly increased physisorptionHigher / More Reliable nih.govresearchgate.net

To overcome the inconsistencies arising from different indium batches, specific activation or pretreatment protocols can be employed. One effective strategy is the pretreatment of the indium powder with trimethylsilyl (B98337) chloride (TMSCl). researchgate.net This chemical treatment has been shown to remove the anticaking agent (MgO) from the surface of the indium particles. researchgate.net The resulting TMSCl-treated indium exhibits physisorption properties similar to those of commercial batches that are originally supplied without any anticaking agent. researchgate.net By standardizing the surface of the metal through such pretreatments, chemists can achieve more predictable and reproducible results in the synthesis of organoindium reagents, regardless of the initial supplier or batch. researchgate.net

The generation of tributylindium from the metal surface involves complex surface chemistry. The interaction between an organic molecule and a metal surface can be broadly categorized into physisorption and chemisorption. Physisorption involves weak, long-range van der Waals forces, resulting in a shallow energy minimum at a relatively large distance from the surface (typically >0.3 nm). libretexts.org In contrast, chemisorption involves the formation of a direct chemical bond, characterized by a much deeper energy minimum at a shorter distance to the surface. libretexts.org

In the context of tributylindium synthesis, the presence of additives like MgO alters the surface properties, leading to an increase in nonspecific physisorption of organic species. nih.govresearchgate.net This increased surface coverage by organic molecules is a potential mechanism by which the anticaking agent influences the reaction, beyond simply preventing the metal particles from conglomerating. researchgate.net The enhanced physisorption may concentrate the organohalide near the reactive sites or alter the electronic environment of the indium surface, thereby facilitating the subsequent oxidative addition step required for reagent formation.

Preparation of Triorganoindium Reagents via Magnesium Insertion into Organic Halides

An alternative and highly efficient route to triorganoindium reagents, including tributylindium, involves a one-pot procedure utilizing magnesium metal. researchgate.netchemistryviews.org This method relies on the insertion of magnesium into an organic halide, such as butyl bromide, in the presence of indium trichloride (B1173362) (InCl₃) and lithium chloride (LiCl). researchgate.netuni-muenchen.de

The reaction proceeds via the initial formation of an organomagnesium species (a Grignard reagent), which then undergoes transmetalation with InCl₃ to furnish the desired triorganoindium compound. The process is notable for its mild reaction conditions, typically occurring at room temperature (25 °C) in a solvent like tetrahydrofuran (B95107) (THF) over a few hours. researchgate.netchemistryviews.org A key advantage of this methodology is its excellent functional group tolerance. chemistryviews.org The addition of LiCl is crucial for the success of the reaction, as it is believed to break down polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species and facilitating a smooth and efficient transmetalation. chemistryviews.org

Exploration of Atom-Efficient Protocols for Tributylindium Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.com A reaction with high atom economy minimizes the generation of waste byproducts. jocpr.com

When evaluating the synthesis of tributylindium, different methods exhibit vastly different levels of atom efficiency. The direct synthesis from indium metal and butyl halide is inherently the most atom-economical approach. In an ideal reaction, all atoms from the starting materials are incorporated into the tributylindium product. In contrast, methods involving transmetalation, such as the magnesium insertion route, are less atom-efficient because they generate stoichiometric amounts of salt byproducts (e.g., magnesium chloride and magnesium bromide).

Table 2: Comparison of Atom Economy in Tributylindium Synthesis Protocols
Synthesis MethodIdealized Reaction EquationDesired ProductByproductsAtom Economy
Direct Synthesis3 Bu-Br + 2 In → Bu₃In + InBr₃Bu₃InInBr₃Moderate-High
Magnesium Insertion3 Bu-Br + 3 Mg + InCl₃ → Bu₃In + 3 MgBrClBu₃InMgBrClLow
Organolithium Transmetalation3 Bu-Li + InCl₃ → Bu₃In + 3 LiClBu₃InLiClLow
Note: Atom economy is a theoretical measure. Practical yields and reaction conditions also determine overall efficiency. The direct synthesis shown is one possible stoichiometry; others exist.

Ligand-Assisted Stabilization and Isolation of Tributylindium Complexes for Enhanced Reactivity Control

Tributylindium, like many organometallic reagents, can be highly reactive and sensitive. Controlling its reactivity is essential for its effective use in subsequent chemical transformations, such as cross-coupling reactions. One advanced strategy for achieving this control is through ligand-assisted stabilization.

By introducing a coordinating ligand, it is possible to form a more stable tributylindium complex. Ligands are typically Lewis bases that donate electron density to the electron-deficient metal center—in this case, indium. This coordination can serve several purposes:

Stabilization: The resulting complex can be less prone to decomposition or unwanted side reactions, potentially allowing for its isolation and purification.

Reactivity Modulation: The steric and electronic properties of the ligand can modulate the reactivity of the carbon-indium bonds. A bulky ligand can prevent the reagent from accessing sterically hindered substrates, while an electron-donating or -withdrawing ligand can alter the nucleophilicity of the butyl groups. sioc-journal.cn

This strategy of using a "second ligand" to synergistically influence the properties of a metal complex is a powerful tool in catalysis and organometallic chemistry. sioc-journal.cn While specific, well-characterized examples of isolated, ligand-stabilized tributylindium for controlled reactivity are specialized, the principle is a cornerstone of modern synthetic chemistry for tailoring the performance of organometallic reagents. chemrxiv.orgrsc.org

Catalytic Cycles in Transition-Metal-Mediated Reactions with Tributylindium

Transition-metal catalysis is a cornerstone of modern organic synthesis, and tributylindium has emerged as a valuable organometallic reagent in these processes. The catalytic cycles of these reactions, particularly those mediated by palladium, typically involve a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca Understanding each step is crucial for optimizing reaction conditions and expanding the scope of these transformations.

The catalytic cycle in palladium-mediated cross-coupling reactions generally commences with the oxidative addition of an organic halide or triflate to a low-valent palladium(0) complex. libretexts.orgnih.gov This step involves the insertion of the palladium atom into the carbon-halogen or carbon-triflate bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.org The nature of the ligands on the palladium center and the specific organic halide can influence the mechanism of this step, which can proceed through either a concerted or a nucleophilic displacement pathway. chemrxiv.org For instance, the oxidative addition of aryl halides to a Pd(0) center is a key initiation step in many cross-coupling reactions. uwindsor.ca

Following oxidative addition, the next critical step is transmetalation . In this process, the organic group from tributylindium is transferred to the palladium(II) complex, displacing the halide or triflate. This step is characteristic of many cross-coupling reactions and is where different organometallic reagents, like tributylindium, introduce their specific organic moiety. nih.gov The efficiency of transmetalation is influenced by several factors, including the nature of the ligands on the palladium and the properties of the organoindium reagent.

A generalized catalytic cycle for palladium-mediated cross-coupling reactions is depicted below:

StepDescription
Oxidative Addition A low-valent metal complex (e.g., Pd(0)) reacts with an organohalide (R-X) to form a higher oxidation state complex (R-Pd(II)-X). nih.govlibretexts.org
Transmetalation An organometallic reagent (R'-M), in this case tributylindium, transfers its organic group (R') to the palladium complex, forming a new complex (R-Pd(II)-R') and a metal salt (X-M). nih.govlibretexts.org
Reductive Elimination The two organic groups (R and R') on the palladium center couple and are eliminated to form the final product (R-R'), regenerating the low-valent palladium catalyst. nih.govlibretexts.org

This table provides a simplified overview of the core steps in a typical palladium-catalyzed cross-coupling cycle.

The final step in the catalytic cycle is reductive elimination , where the two organic groups attached to the palladium(II) center couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its low-valent state, typically Pd(0). nih.govlibretexts.org This step is the reverse of oxidative addition. libretexts.org For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the square-planar palladium complex. acs.org The electronic and steric properties of the ligands on the palladium can significantly influence the rate of reductive elimination. libretexts.org For example, bulky phosphine (B1218219) ligands can promote reductive elimination by forcing the organic groups closer together. libretexts.org The successful completion of this step yields the final cross-coupled product and allows the catalytic cycle to continue. enscm.fr

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of organometallic reaction mechanisms. mckgroup.orgrsc.org These computational studies provide valuable information about the structures of transition states and intermediates, as well as the energetics of different reaction pathways. mdpi.com For palladium-catalyzed reactions, DFT calculations can help to distinguish between different possible mechanisms, such as concerted versus nucleophilic displacement pathways in oxidative addition. chemrxiv.org Computational models can also predict the influence of ligands and substrates on reaction rates and selectivities, guiding the design of more efficient catalytic systems. rsc.org By modeling the entire catalytic cycle, researchers can identify the rate-determining step and uncover factors that may lead to catalyst deactivation or the formation of side products. ethz.ch

Mechanistic Studies of Rhodium-Catalyzed Transformations Utilizing Tributylindium

Rhodium complexes are also effective catalysts for a variety of organic transformations. mdpi.comsnnu.edu.cn Mechanistic studies of rhodium-catalyzed reactions involving organometallic reagents often reveal catalytic cycles with distinct intermediates and elementary steps compared to palladium catalysis. For instance, in rhodium-catalyzed asymmetric 1,4-addition reactions, the catalytic cycle may involve the insertion of an enone into an aryl-rhodium species, followed by transmetalation from an organometallic reagent to regenerate the aryl-rhodium complex. nih.gov Some rhodium-catalyzed reactions proceed through a reversible C-C bond activation, where a key step is a β-carbon elimination. nih.gov The versatility of rhodium catalysts allows for transformations like [2+2+2] cycloadditions, where the mechanism can involve the oxidative coupling of unsaturated substrates to form a rhodacyclopentadiene intermediate. mdpi.com

A proposed catalytic cycle for a rhodium-catalyzed transfer hydroarylation is detailed in the following table:

StepDescription
Ligand Exchange The precatalyst undergoes ligand exchange with a substrate, such as an alcohol, to form the active catalytic species. nih.gov
β-Carbon Elimination This can be the turnover-limiting step, involving the cleavage of a C-C bond. nih.gov
Substrate Exchange The product is released, and a new substrate molecule coordinates to the rhodium center. nih.gov
Migratory Insertion A new bond is formed, leading to the final product and regeneration of the active catalyst. nih.gov

This table outlines the key mechanistic steps in a specific type of rhodium-catalyzed reaction.

Influence of Stereochemical and Regiochemical Factors on Reaction Pathways

The regiochemistry of a reaction refers to the specific location or region where a chemical change occurs, determining which of several possible positional isomers is formed. byjus.comyoutube.com For example, in the addition of a reagent to an unsymmetrical alkene, Markovnikov's rule predicts the regioselectivity based on the formation of the more stable carbocation intermediate. libretexts.org

Stereochemistry , on the other hand, deals with the three-dimensional arrangement of atoms and molecules and how this affects the outcome of a reaction. byjus.com Reactions can be stereoselective, where one stereoisomer is formed preferentially over others, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.comkhanacademy.org

In the context of reactions involving tributylindium, both regiochemical and stereochemical factors are critical. For instance, in palladium-catalyzed cross-coupling reactions, the geometry of the palladium(II) intermediate can influence the course of reductive elimination, which typically requires a cis arrangement of the coupling partners. acs.org The stereochemistry of transmetalation in Suzuki-Miyaura couplings has been shown to proceed with retention of configuration. nih.gov The choice of ligands, substrates, and reaction conditions can all be used to control the regioselectivity and stereoselectivity of the final product. masterorganicchemistry.com For example, in rhodium-catalyzed [2+2+2] cycloadditions, the catalyst and ligands can be tuned to achieve high levels of chemo-, regio-, diastereo-, and enantioselectivity. mdpi.com

Kinetic Analysis and Rate Law Derivation for Tributylindium Reactions

The elucidation of reaction mechanisms involving organometallic compounds such as tributylindium relies heavily on kinetic analysis. By studying the rates of these reactions under various conditions, chemists can deduce the sequence of elementary steps, identify the rate-determining step, and formulate a rate law that mathematically describes the reaction's behavior. While comprehensive kinetic data for every reaction involving tributylindium is not extensively documented in publicly available literature, the principles of chemical kinetics provide a framework for understanding these processes.

Kinetic studies typically involve monitoring the change in concentration of reactants or products over time. This can be achieved through various analytical techniques, including spectroscopy (NMR, IR, UV-Vis) and chromatography. The data obtained from these experiments allow for the determination of the reaction order with respect to each reactant, the rate constant, and the activation energy.

General Approach to Kinetic Analysis:

A common method for determining the rate law of a reaction is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. The initial rate of the reaction is then measured for each experiment. By comparing the changes in the initial rate with the changes in the initial concentration of the reactant being studied, the order of the reaction with respect to that reactant can be determined.

For a hypothetical reaction of tributylindium with a substrate 'S' in the presence of a catalyst 'Cat':

Tributylindium + S --(Cat)--> Product

The general form of the rate law would be:

Rate = k[Tributylindium]m[S]n[Cat]p

where:

k is the rate constant.

[Tributylindium] , [S] , and [Cat] are the molar concentrations of the reactants and catalyst.

m , n , and p are the reaction orders with respect to each species, which must be determined experimentally.

Detailed Research Findings:

While specific, detailed kinetic studies on tributylindium reactions are not abundant in the surveyed literature, related research on similar organometallic cross-coupling reactions provides valuable insights. For instance, in palladium-catalyzed cross-coupling reactions involving organozinc reagents, kinetic studies have been instrumental in determining the rate-limiting step, which can be oxidative addition, transmetalation, or reductive elimination depending on the specific reactants and conditions. It is plausible that similar mechanistic pathways and rate-determining steps are at play in analogous reactions with tributylindium.

One study on the palladium-catalyzed reaction of arylzinc reagents with alkylindium reagents mentioned preliminary kinetic data suggesting that alkylindium reagents were highly favored for transmetalation with an alkoxy-palladium intermediate. This implies that in this specific system, the transmetalation step involving the indium reagent might be relatively fast compared to other steps in the catalytic cycle.

Furthermore, computational studies using Density Functional Theory (DFT) have been employed to support proposed reaction mechanisms for reactions involving triorganoindium compounds. These theoretical calculations can provide estimates of activation energies for different elementary steps, helping to identify the most likely reaction pathway and the probable rate-determining step, even in the absence of extensive experimental kinetic data. For example, in the reaction of arenediazonium salts with trialkylindium compounds, DFT calculations showed a difference in energy barriers between reactions with trimethylindium (B1585567) and triethylindium, which was used to explain their different observed reactivities.

The following table illustrates the type of data that would be generated from a kinetic study using the method of initial rates for a hypothetical reaction involving tributylindium.

Experiment[Tributylindium] (M)[Substrate] (M)[Catalyst] (M)Initial Rate (M/s)
10.10.10.011.0 x 10-4
20.20.10.012.0 x 10-4
30.10.20.014.0 x 10-4
40.10.10.021.0 x 10-4

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could deduce the reaction orders. For example, doubling the concentration of tributylindium (Experiment 1 vs. 2) doubles the rate, suggesting the reaction is first order with respect to tributylindium (m=1). Doubling the substrate concentration (Experiment 1 vs. 3) quadruples the rate, indicating a second-order dependence on the substrate (n=2). Changing the catalyst concentration (Experiment 1 vs. 4) has no effect on the rate, suggesting a zero-order dependence on the catalyst under these conditions (p=0). Thus, the derived rate law would be: Rate = k[Tributylindium][Substrate]2 .

It is important to note that the actual kinetic behavior of tributylindium in any given reaction can be complex and may not follow a simple rate law. Factors such as solvent effects, temperature, and the presence of additives can all influence the reaction mechanism and kinetics. Therefore, detailed experimental studies are essential for the accurate elucidation of reaction mechanisms and the derivation of reliable rate laws for reactions involving tributylindium.

Strategic Applications of Tributylindium in Organic Synthesis

Carbon-Carbon Bond-Forming Reactions

Tributylindium is an effective reagent for creating carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. numberanalytics.com It participates in a range of transition metal-catalyzed reactions, demonstrating its utility in modern synthetic chemistry. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions with Diverse Electrophiles

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. rsc.org Tributylindium serves as an effective coupling partner in these transformations, reacting with a variety of electrophiles. acs.orgsigmaaldrich.com

The general mechanism for these reactions involves three key steps: oxidative addition of an electrophile to the palladium(0) catalyst, transmetalation of the butyl group from indium to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Tributylindium

ElectrophileCatalystLigandProductYield (%)
Aryl HalidePd(PPh₃)₄PPh₃Alkyl-substituted areneHigh
Alkenyl HalidePdCl₂(dppf)dppfButyl-substituted alkeneGood
Acyl ChloridePd(dba)₂P(t-Bu)₃Butyl ketoneGood

Tributylindium is particularly useful in multifold and sequential cross-coupling reactions with polyhalogenated aromatic compounds. researchgate.netrsc.org This allows for the introduction of multiple butyl groups onto an aromatic ring in a single operation or in a stepwise manner. acs.orgresearchgate.net These strategies are highly atom-economical as all three butyl groups on the indium atom can be transferred. researchgate.net

A key advantage of using tributylindium is its chemoselectivity, which allows for sequential couplings with different organometallic reagents in a one-pot procedure. researchgate.net For instance, in a dihalogenated arene, the more reactive halogen can first be coupled with tributylindium, followed by the coupling of the second halogen with a different organometallic reagent. acs.org

The development of enantioselective cross-coupling reactions is a significant goal in asymmetric synthesis. wikipedia.org By employing a chiral ligand in conjunction with a palladium catalyst, it is possible to achieve the asymmetric synthesis of chiral molecules using tributylindium. slideshare.netmdpi.com The chiral ligand creates a chiral environment around the metal center, which influences the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one enantiomer. mdpi.com

The choice of the chiral ligand is critical for achieving high enantioselectivity. mdpi.com Ligands such as chiral phosphines have been shown to be effective in inducing asymmetry in palladium-catalyzed cross-coupling reactions. slideshare.netuclm.es

Carbonylative cross-coupling reactions offer a direct route to ketones by incorporating a molecule of carbon monoxide into the product. organic-chemistry.orgorganic-chemistry.org In this process, tributylindium, an electrophile, and carbon monoxide are coupled in the presence of a palladium catalyst. nih.gov This three-component reaction is a powerful tool for the synthesis of unsymmetrical ketones. dicp.ac.cn

The reaction proceeds through the formation of an acyl-palladium intermediate, which then undergoes transmetalation with tributylindium followed by reductive elimination to yield the ketone. nih.gov This method has been successfully applied to the synthesis of various aryl and alkyl ketones. organic-chemistry.orgorganic-chemistry.org

Rhodium-Catalyzed Allylic Substitution Reactions

Rhodium-catalyzed allylic substitution is a valuable method for the formation of carbon-carbon bonds. paevansgroup.comnih.govresearchgate.net Tributylindium can act as a nucleophile in these reactions, displacing a leaving group from an allylic substrate. researchgate.net These reactions often proceed with high regio- and stereoselectivity, providing a reliable method for the synthesis of complex molecules. nih.gov

The mechanism typically involves the formation of a rhodium-π-allyl complex, which is then attacked by the nucleophile derived from tributylindium. chemrxiv.org The choice of ligands for the rhodium catalyst can significantly influence the outcome of the reaction. paevansgroup.comnih.gov

Conjugate Addition Reactions to Electron-Deficient Olefins

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound or other electron-deficient olefins. numberanalytics.comorganic-chemistry.orgorganic-chemistry.org Tributylindium can serve as a source of butyl nucleophiles for this transformation. numberanalytics.com

The reaction is often catalyzed by a Lewis acid or a transition metal complex, which activates the electron-deficient olefin towards nucleophilic attack. nih.govd-nb.info This method provides an efficient route to 1,4-dicarbonyl compounds and other functionalized molecules.

Intramolecular Cyclization-Substitution Protocols with Tributylindium

Tributylindium has been utilized in intramolecular cyclization reactions, a key strategy for the formation of ring structures in organic molecules. These reactions often proceed through a sequential process involving the addition of an organoindium reagent to a functional group, followed by a cyclization event. For instance, indium-catalyzed intramolecular hydroarylation has been explored, leading to the formation of cyclic products. semanticscholar.org The efficiency and outcome of these cyclization reactions can be influenced by factors such as the nature of the substituents on the starting material and the catalyst system employed. semanticscholar.org

Research has demonstrated the use of tributylindium in preparing cyclization products. semanticscholar.org While detailed mechanistic studies for many tributylindium-mediated intramolecular cyclizations are still an area of active investigation, the versatility of this approach holds promise for the synthesis of complex cyclic systems.

Transition-Metal-Free Coupling Methodologies

Tributylindium has emerged as a valuable reagent in transition-metal-free coupling reactions, offering an alternative to traditional methods that often rely on expensive and potentially toxic transition metals. organic-chemistry.orgcas.cn These methodologies are significant in green chemistry as they can lead to more sustainable and cost-effective synthetic processes. preprints.orgchemistryviews.org

A notable application of tributylindium is in the coupling of triorganoindium reagents with chromene and isochroman (B46142) acetals. organic-chemistry.org In the presence of a Lewis acid such as boron trifluoride etherate (BF3·OEt2), tributylindium can efficiently transfer its butyl group to the electrophilic acetal (B89532), leading to the formation of 2-substituted chromenes and 1-substituted isochromans in good yields. organic-chemistry.org A key advantage of this method is the efficiency of the organometallic reagent, with only 50 mol % of the tributylindium being required for the reaction to proceed effectively. organic-chemistry.org This highlights the potential for atom economy in these types of transformations.

The development of transition-metal-free coupling reactions using reagents like tributylindium is a significant advancement in organic synthesis, providing milder and more environmentally benign routes to valuable chemical structures. cas.cnnih.gov These methods often exhibit high chemoselectivity and functional group tolerance, further expanding their synthetic utility. chemistryviews.org

Functional Group Tolerance and Chemoselectivity in Complex Molecule Synthesis

The chemoselectivity of tributylindium allows for its use in the synthesis of intricate molecular architectures without the need for extensive use of protecting groups, which are temporary modifications of functional groups to prevent them from reacting. numberanalytics.com The ability to avoid protection and deprotection steps streamlines the synthetic process, making it more atom-economical and environmentally friendly.

For example, in the transition-metal-free coupling of tributylindium with chromene acetals, the reaction proceeds selectively at the acetal functional group without affecting other functionalities that may be present in the molecule. organic-chemistry.org This selectivity is a testament to the controlled reactivity of tributylindium under the specified reaction conditions. The development of reagents and methodologies with high functional group tolerance and chemoselectivity, such as those involving tributylindium, is a continuous pursuit in organic chemistry, enabling the synthesis of increasingly complex and biologically important molecules. numberanalytics.com

Application in the Construction of Architecturally Diverse Heterocyclic Scaffolds

Tributylindium has proven to be a valuable tool in the synthesis of a variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These scaffolds are of significant interest due to their widespread presence in natural products, pharmaceuticals, and materials science. rsc.org

Synthesis of 2H-Chromenes and Isochromans

A significant application of tributylindium is in the synthesis of 2-substituted 2H-chromenes and 1-substituted isochromans. organic-chemistry.org This is achieved through a transition-metal-free coupling reaction with the corresponding chromene and isochroman acetals. The reaction, promoted by the Lewis acid boron trifluoride etherate, demonstrates high efficiency, affording the desired products in good yields. organic-chemistry.org This method provides a direct and modular approach to this important class of oxygen-containing heterocycles, which are scaffolds found in many biologically active molecules. rsc.orgnih.gov

Starting MaterialReagentProductYield (%)
Chromene AcetalTributylindium, BF3·OEt22-Butyl-2H-chromeneGood
Isochroman AcetalTributylindium, BF3·OEt21-ButylisochromanGood

Table showing the synthesis of 2H-chromenes and isochromans using tributylindium. organic-chemistry.org

C-1 Functionalization of N-Protected Tetrahydroisoquinolines

Tributylindium can also be employed in the C-1 functionalization of N-protected tetrahydroisoquinolines (THIQs). The THIQ framework is a common motif in a wide array of natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net The selective introduction of substituents at the C-1 position is a key strategy for modifying the biological activity of these compounds. mdpi.com

One approach involves the generation of a reactive N-acyliminium ion intermediate from the N-protected THIQ, which can then be trapped by a nucleophile. While direct use of tributylindium as the nucleophile in this specific context requires further investigation, the principle of using organometallic reagents to functionalize such intermediates is well-established. frontiersin.orgresearchgate.netmdpi.com The development of methods for the direct C-H functionalization of THIQs is an active area of research, with the goal of avoiding pre-functionalization steps. beilstein-journals.org The use of removable protecting groups on the nitrogen atom is crucial for the synthetic utility of these methods, allowing for the eventual synthesis of the desired free amines or N-alkylated products. beilstein-journals.orgfrontiersin.org

Contributions to the Synthesis of Biologically Relevant Molecules and Natural Product Derivatives

Tributylindium-mediated reactions have contributed to the synthesis of molecules with biological relevance and derivatives of natural products. organic-chemistry.orgwikipedia.org The ability to construct key structural motifs found in these complex targets highlights the synthetic utility of this reagent.

The synthesis of 2-substituted 2H-chromenes, facilitated by tributylindium, is particularly noteworthy as the 2H-chromene scaffold is a core component of numerous natural products and pharmacologically active compounds. organic-chemistry.orgrsc.org By providing an efficient and selective method for introducing substituents at the 2-position, tributylindium opens up avenues for creating libraries of chromene derivatives for biological screening. frontiersin.orgdanielromogroup.com

Furthermore, the functionalization of tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry, is another area where tributylindium can play a role. researchgate.netmdpi.commdpi.com The development of new synthetic methods, including those that could potentially involve organoindium reagents, is crucial for accessing novel analogs of biologically active THIQ alkaloids. These derivatives are often synthesized to explore structure-activity relationships and to optimize the therapeutic properties of a lead compound. danielromogroup.commdpi.com The search for new and effective therapeutic agents continues to drive the development of innovative synthetic strategies, and the unique reactivity of reagents like tributylindium can provide powerful tools in this endeavor. nih.gov

Tributylindium As a Precursor in Advanced Materials Science

Precursor Chemistry Principles for Thin Film Deposition Techniques

Thin film deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are pivotal in modern manufacturing, especially in the semiconductor and electronics industries. semicore.com The selection of a precursor is a critical factor that dictates the composition, growth rate, and microstructure of the resulting film. numberanalytics.com An ideal precursor for these processes should be volatile but thermally stable enough to prevent decomposition during its vaporization and transport to the reaction chamber. azonano.com Furthermore, it should exhibit preferential reactivity toward the substrate and the growing film. azonano.com

Historically, metal hydrides and halides were common precursors, but the field has evolved to include a wide array of metal-organic compounds, such as metal alkyls, to meet the demands of advanced material fabrication. azonano.com These organometallic precursors are often liquids at room temperature, which simplifies handling and transportation to the deposition chamber. google.com The principle of Metal Organic Chemical Vapor Deposition (MOCVD), a subset of CVD, involves vaporizing a volatile organometallic complex, which then thermally decomposes on a heated substrate to form a metallic layer. google.com

ALD, a more refined technique, relies on sequential, self-limiting surface reactions. wikipedia.org Precursors are introduced into the reaction chamber one at a time, separated by purge steps, allowing for atomic-scale control over film thickness. rsc.orgaccscicn.com For ALD, precursors must not only be volatile and thermally stable but also highly reactive towards the surface-adsorbed species and subsequent co-reactants. rsc.org The self-limiting nature of ALD reactions is crucial for achieving uniform and conformal coatings, even on complex topographies. wikipedia.orgicmab.es

Role of Tributylindium in Chemical Vapor Deposition (CVD) Processes

Tributylindium has been identified as a valuable precursor for depositing indium-containing thin films through CVD and MOCVD processes. google.comgoogle.com These techniques are essential for manufacturing a variety of electronic devices, including integrated circuits and light-emitting diodes (LEDs). google.com The ability to precisely control the deposition process allows for the creation of high-purity materials with specific crystalline structures and properties. linde-amt.com

Gas-Phase Transport and Surface Adsorption Phenomena in CVD

The CVD process fundamentally involves the transport of precursor molecules in the gas phase to a substrate, where they adsorb onto the surface and react to form a thin film. mks.com A carrier gas is typically used to transport the vaporized precursor to a heated substrate. ruhr-uni-bochum.de Upon reaching the substrate, the precursor molecules diffuse through a boundary layer and adsorb onto the surface. ruhr-uni-bochum.de

Control of Film Composition, Microstructure, and Growth Mode

The ability to control the final properties of a thin film is a key advantage of CVD. numberanalytics.com Parameters such as temperature, pressure, and precursor flow rates are meticulously controlled to achieve the desired film thickness, composition, and microstructure. linde-amt.comnumberanalytics.com By adjusting these parameters, it is possible to produce films that are either crystalline or amorphous and possess a wide range of properties. mdpi.com

For instance, in the deposition of indium pnictide thin films using complexes derived from tributylindium, the substrate temperature plays a crucial role in the quality of the resulting film. rsc.org The pyrolysis of these complexes at temperatures between 450–600 °C on a silicon substrate has been shown to produce high-quality films of indium arsenide, indium phosphide (B1233454), and indium antimonide. rsc.org The control over these deposition conditions allows for the tailoring of material properties for specific applications. inesc-mn.pt

Theoretical Modeling of CVD Processes and Precursor Decomposition

Due to the complexity of CVD processes, which involve numerous parameters like precursor chemistry, temperature, and gas flow dynamics, theoretical modeling and simulation have become invaluable tools. mdpi.com These models help in understanding the underlying mechanisms of nucleation and growth and can predict suitable conditions for synthesizing materials with desired properties. nih.gov

Modeling approaches are applied at different scales, from the nanoscale, using methods like Density Functional Theory (DFT) to predict reaction barriers, to the macroscale, using Computational Fluid Dynamics (CFD) to model fluid flow in the reactor. mdpi.com Kinetic modeling, for example, has been used to study the decomposition of ammonia, a common co-reactant in the CVD of metal nitrides, revealing that only a small fraction decomposes under typical CVD conditions. diva-portal.org This insight is crucial for optimizing the ratio of precursors needed for the deposition process. diva-portal.org Similarly, quantum chemical methods have been employed to investigate the gas-phase decomposition of indium precursors to determine their stability under ALD conditions. diva-portal.org

Applications in Electronic Devices and Advanced Coatings

Indium-containing thin films deposited via CVD using tributylindium as a precursor have a wide range of applications in electronics and advanced coatings. google.comacs.org These films are integral to the fabrication of semiconductor devices, such as transistors and LEDs. google.comcadence.com For example, indium oxide thin films are used as semiconductors in high-mobility thin-film transistors, which are essential for high-resolution displays. rsc.org

Advanced coatings produced by CVD are also used in various industries. In aerospace and automotive sectors, these coatings provide protection against corrosion and wear. sputtertargets.net They are also used for electromagnetic interference (EMI) shielding and in the creation of conformal antennas. numberanalytics.com The versatility of CVD allows for the deposition of a wide array of materials, including metals, ceramics, and semiconductors, making it a cornerstone technology in modern materials engineering. linde-amt.comultramet.com

Considerations for Tributylindium in Atomic Layer Deposition (ALD)

While tributylindium is a recognized precursor for CVD, its application in Atomic Layer Deposition (ALD) requires specific considerations. ALD is a more precise deposition technique that builds films monolayer by monolayer, offering exceptional control over thickness and conformality. wikipedia.org This method is particularly advantageous for creating the ultra-thin, uniform layers required in advanced semiconductor devices. acs.orgmks.com

For a precursor to be suitable for ALD, it must meet stringent requirements, including high volatility, thermal stability, and self-limiting reactivity with the substrate surface. azonano.comicmab.es The precursor must react cleanly with the surface to avoid the incorporation of impurities, such as carbon, into the film. azonano.com While many successful CVD precursors have been adapted for ALD, the unique, cyclic nature of the ALD process often necessitates the design of new, specialized precursors. rsc.org

The development of indium precursors for ALD has focused on moving away from traditional metal-carbon bonds to metal-nitrogen bonds to improve surface chemistry and reduce contamination. acs.org Although research into various indium precursors for ALD is ongoing, the fundamental principles of precursor design—volatility, stability, and controlled reactivity—remain paramount for the successful deposition of high-quality indium-containing films for next-generation electronics. mdpi.comnih.gov

Tributylindium as a Precursor for Focused Electron Beam-Induced Deposition (FEBID)

Focused Electron Beam-Induced Deposition (FEBID) is a direct-write, high-resolution nanofabrication technique that utilizes a focused electron beam to locally decompose precursor molecules adsorbed on a substrate surface. nih.govwikipedia.orgfelmi-zfe.at This process allows for the creation of intricate two-dimensional and three-dimensional nanostructures with high precision. felmi-zfe.attugraz.at The selection of the precursor is a critical factor that dictates the composition and properties of the final deposit. While a wide range of organometallic compounds have been explored as precursors for depositing various metals, the use of tributylindium for the deposition of indium-containing materials via FEBID is an area of growing interest.

Molecule-Electron Interactions and Decomposition Characteristics

The fundamental mechanism of FEBID involves the interaction of a high-energy electron beam with precursor molecules physisorbed on a substrate. felmi-zfe.at This interaction leads to the dissociation of the precursor into volatile and non-volatile fragments. The non-volatile components remain on the substrate, forming the desired deposit, while the volatile byproducts are pumped out of the vacuum chamber. researchgate.net

The decomposition of organometallic precursors in FEBID is a complex process primarily driven by low-energy secondary electrons generated from the interaction of the primary electron beam with the substrate. nih.gov For a precursor like tributylindium ((C₄H₉)₃In), the primary decomposition pathway is expected to be the cleavage of the indium-carbon (In-C) bonds. The energy from the secondary electrons can excite the tributylindium molecule, leading to the scission of these bonds and the liberation of butyl radicals.

The decomposition of trialkylindium compounds can proceed through various pathways, including β-hydride elimination. acs.org In this process, a hydrogen atom from the β-carbon of a butyl group is transferred to the indium atom, leading to the formation of butene and a di-butylindium hydride species. Subsequent reactions can lead to the formation of metallic indium. However, incomplete decomposition of the butyl ligands is a common challenge in FEBID, which can result in the incorporation of carbon into the deposited material. tugraz.at The stability and decomposition kinetics of the precursor are influenced by factors such as the substrate temperature and the electron beam parameters. wikipedia.org

Impact of Precursor Constitution on Deposited Material Nature

The chemical structure of the precursor molecule has a profound impact on the composition, microstructure, and properties of the material deposited by FEBID. The nature of the ligands, the strength of the metal-ligand bonds, and the volatility of the precursor and its decomposition byproducts are all crucial factors.

For tributylindium, the butyl ligands are a source of potential carbon contamination in the final indium deposit. The degree of this contamination depends on the efficiency of the ligand removal during the FEBID process. The properties of the deposited material, such as its electrical conductivity and optical properties, are highly sensitive to its purity. Therefore, optimizing the FEBID process parameters, such as electron dose and precursor flux, is essential to minimize carbon incorporation.

Text-Mining Approaches to Precursor Similarity and Selection in Solid-State Synthesis

The discovery and development of new advanced materials heavily rely on the selection of appropriate precursor materials for their synthesis. Traditionally, this selection process has been guided by expert knowledge and trial-and-error experimentation. However, the vast and rapidly growing body of scientific literature contains a wealth of information on materials synthesis that can be harnessed to guide precursor selection more systematically.

Text-mining approaches are emerging as a powerful tool to extract and analyze this information from scientific publications. mdpi.comresearchgate.nettum.de These methods utilize natural language processing and machine learning algorithms to identify chemical entities, synthesis parameters, and material properties from unstructured text. researchgate.netresearchgate.net By analyzing large volumes of literature, it is possible to build databases of synthesis recipes and identify patterns and relationships between precursors and the resulting materials. mdpi.com

One key application of text-mining in this context is the quantification of precursor similarity. mdpi.comresearchgate.nettum.de By analyzing how different precursors are used in similar synthesis contexts, it is possible to develop a data-driven measure of their interchangeability. mdpi.com This "chemical similarity" extracted from text can be used to recommend alternative precursors for a given synthesis, potentially leading to the discovery of new synthesis routes or materials with improved properties. researchgate.net

Theoretical and Computational Chemistry Investigations of Tributylindium Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational for investigating the electronic structure and reactivity of tributylindium. researchgate.netresearchgate.net DFT has become a popular and effective tool due to its balance of computational cost and accuracy, making it suitable for studying complex organometallic systems. vapourtec.comspectroscopyonline.com These calculations provide a fundamental understanding of how the distribution of electrons in tributylindium influences its chemical behavior, such as its role as a nucleophilic alkyl source in various reactions. researchgate.netresearchgate.net

DFT calculations can elucidate the nature of the carbon-indium bond, frontier molecular orbitals (HOMO and LUMO), and charge distributions within the molecule. This information is critical for predicting how tributylindium will interact with other reagents, such as electrophiles or transition metal catalysts. researchgate.net For instance, DFT studies on reactions involving trialkylindium compounds have been used to propose and validate reaction mechanisms by calculating the energies of reactants, products, and intermediate states. researchgate.netresearchgate.net In reactions of arenediazonium salts with trialkylindium compounds, including tributylindium, DFT calculations were employed to rationalize the surprising formation of N-alkylanilines by exploring different potential mechanistic pathways and their associated energy barriers. researchgate.net

Ab initio methods, while often more computationally demanding, can provide highly accurate benchmark data for validating DFT results. vapourtec.com The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. spectroscopyonline.com Studies have shown that different levels of theory can yield significantly different results, highlighting the importance of careful methodological selection for modeling organoindium systems. spectroscopyonline.com

Energy Profiles and Transition State Characterization for Reaction Mechanisms

A key application of quantum chemical calculations is the mapping of reaction energy profiles, which describe the energy of a system as it transforms from reactants to products. acs.orgnsf.gov These profiles allow for the identification of transition states—the high-energy, transient configurations that represent the energetic bottleneck of a reaction. acs.orgacs.org The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs reaction kinetics. acs.orgnsf.gov

For reactions involving tributylindium, DFT calculations are instrumental in characterizing these transition states and elucidating detailed reaction mechanisms. researchgate.netacs.org For example, in the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes, DFT studies were used to map the entire reaction pathway. acs.org The calculations revealed a two-step mechanism involving an initial stereoselective 6-endo-dig cyclization to form a nonclassical carbocation intermediate, followed by an electrophilic aromatic substitution (SEAr) to yield the final tricyclic product. acs.org The computational data identified the first cyclization step as the rate-limiting step of the reaction. acs.org

The calculated activation energies provide quantitative insight into reaction feasibility and selectivity. In the aforementioned cycloisomerization, the activation energy for the isomerization transition state (TS-isom) was found to be relatively low (13.5–15.1 kcal/mol), suggesting that interconversion between intermediates is plausible under certain conditions. acs.org This level of detail is crucial for understanding why some reactions are stereospecific while others are not, guiding the optimization of reaction conditions to favor desired outcomes. acs.org

Table 1: DFT-Calculated Activation and Intermediate Energies for the Indium-Catalyzed Cycloisomerization of 1,5-Enynyl Aryl Ether 1a. acs.org
SpeciesDescriptionCalculated Relative Energy (kcal/mol)
TS1-ZTransition state for initial cyclization of Z-isomer17.3
TS1-ETransition state for initial cyclization of E-isomer18.9
INT1-cisBicyclic intermediate from Z-isomer0.3
INT1-transBicyclic intermediate from E-isomer1.8
TS2-cisTransition state for second cyclization (SEAr) from INT1-cis8.9
TS-isomTransition state for isomerization between intermediates13.5–15.1

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the characterization and identification of compounds like tributylindium. nih.govmdpi.com DFT calculations can accurately predict vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.govresearchgate.net The comparison between calculated and experimental spectra serves as a rigorous test of the computational model and can confirm structural assignments. nih.gov

The gauge-independent atomic orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, etc.). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of tributylindium, its NMR spectrum can be simulated. A strong linear correlation between the calculated shifts and the experimental values confirms the accuracy of both the computational model and the experimental structure determination.

Similarly, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of excited states. nih.gov For vibrational spectroscopy, the calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies often require scaling by an empirical factor to achieve better agreement with experimental data, accounting for anharmonicity and other systematic errors in the DFT method. nih.gov

Table 2: Illustrative Example of a Correlation Between Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Tributylindium. (Note: Data is hypothetical for illustrative purposes.)
Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-311G(d,p))Difference (ppm)
In-CH₂-CH₂-CH₂-CH₃15.215.8-0.6
In-CH₂-CH₂-CH₂-CH₃31.532.0-0.5
In-CH₂-CH₂-CH₂-CH₃28.128.4-0.3
In-CH₂-CH₂-CH₂-CH₃14.014.2-0.2

Molecular Dynamics Simulations to Understand Dynamics and Interactions

While quantum chemical calculations typically focus on static structures and single reaction steps, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecular systems. researchgate.netnih.gov MD simulations predict how atoms in a system move over time based on classical mechanics and a pre-defined force field, which models the interatomic interactions. researchgate.netresearchgate.net These simulations can reveal the conformational dynamics of tributylindium, its interactions with solvent molecules, and its behavior in complex environments such as at a catalyst's surface. nih.gov

For tributylindium systems, MD simulations could be used to explore several phenomena:

Solvation Structure: Understanding how solvent molecules arrange around the tributylindium molecule and how this structure influences its reactivity.

Complex Stability: In catalytic reactions, tributylindium may form a complex with a transition metal. MD simulations can assess the stability and dynamics of such complexes over timescales of nanoseconds or longer. frontiersin.org

Aggregation: Organometallic reagents can exist as monomers, dimers, or larger aggregates in solution. MD can help understand the equilibrium and dynamics of these aggregation processes, which can significantly affect reactivity.

By analyzing trajectories from MD simulations, properties such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of different parts of a molecular complex. frontiersin.orgnih.gov

Computational Design of Catalytic Systems and Ligands

Computational chemistry is not only used to understand existing systems but also to proactively design new and improved ones. uib.nomdpi.com In the context of reactions involving tributylindium, such as palladium-catalyzed cross-coupling, computational methods are employed to design more effective catalysts and ligands. acs.orgnih.gov The goal is to tune the electronic and steric properties of the catalyst to enhance activity, selectivity, and stability. nsf.gov

The design process often involves:

Scaffold Selection: Starting with a known catalyst scaffold.

In Silico Modification: Systematically modifying the ligand structure on the computer, for example, by changing substituent groups on a phosphine (B1218219) or N-heterocyclic carbene ligand. nsf.gov

Property Calculation: Using DFT to calculate key descriptors for each virtual catalyst, such as the energy of the rate-limiting transition state or the stability of intermediates. nsf.govmdpi.com

Screening and Selection: Identifying the most promising candidates for experimental synthesis and testing based on the computational predictions. uib.no

Studies on indium(III) phosphasalen catalysts for polymerization reactions have demonstrated this approach. nsf.govrsc.org DFT calculations were used to screen a library of 34 different ligands to understand how substituents on the ligand framework influence stereoselectivity. nsf.gov This type of rational, data-driven design can significantly accelerate the discovery of optimal catalytic systems for transformations that use tributylindium as a reagent, minimizing the trial-and-error experimentation required. uib.no

Table 3: Illustrative Example of Computational Screening of Ligands for a Hypothetical Cross-Coupling Reaction Involving Tributylindium. (Note: Data is hypothetical.)
LigandModifying Group (R)Calculated Activation Energy Barrier (kcal/mol)Predicted Relative Yield
L1-H22.5Reference
L2-OMe21.0High
L3-CF₃24.1Low
L4-tBu21.8Moderate

Machine Learning and Data-Driven Approaches in Chemical Synthesis Analysis and Pathway Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry, transforming how reactions are analyzed and synthetic pathways are designed. vapourtec.comresearchgate.net These data-driven methods leverage algorithms to identify complex patterns in large datasets, enabling them to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes. chemrxiv.orgchemrxiv.org

For organometallic compounds like tributylindium, ML can be applied in several ways:

Reaction Outcome Prediction: ML models trained on extensive databases of reactions can predict the yield or selectivity of a reaction involving tributylindium under a specific set of conditions (catalyst, ligand, solvent, temperature). vapourtec.comresearchgate.net

Synthesis Planning: Retrosynthesis algorithms can suggest potential synthetic pathways to a target molecule, where a key step might involve a cross-coupling reaction with tributylindium. sciltp.com

Accelerating Discovery: When combined with high-throughput experimentation, ML can guide the selection of experiments to perform, efficiently exploring the vast parameter space of a chemical reaction to find optimal conditions more quickly than traditional methods. vapourtec.com

While specific ML models developed exclusively for tributylindium reactions are not yet widely documented, the general methodologies are highly applicable. sciltp.com Journals have begun to recognize the importance of this area, with sections dedicated to AI in organometallic science. sciltp.com The development of large, structured reaction databases is key to training robust ML models that can accelerate the discovery and optimization of synthetic transformations involving tributylindium. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Tributylindium and Its Reaction Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organometallic compounds like tributylindium in solution. measurlabs.com It provides detailed information about the molecular structure, connectivity, and the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Detailed Research Findings: In the context of tributylindium, ¹H and ¹³C NMR spectra offer definitive proof of structure. The butyl chains attached to the indium atom exhibit characteristic chemical shifts. The protons on the α-carbon (directly bonded to indium) are the most deshielded due to the electropositive nature of the indium atom, while protons on the β, γ, and δ carbons show progressively upfield shifts.

NMR is also a powerful technique for studying reaction mechanisms involving tributylindium. rsc.orgrsc.org For instance, in cross-coupling reactions, monitoring the reaction mixture by ¹H NMR allows for the observation of the consumption of the tributylindium starting material and the emergence of signals corresponding to the new organic products. rsc.org Furthermore, the formation of reaction intermediates, such as ate complexes or transmetalation products, can sometimes be inferred from changes in the chemical shifts or the appearance of new, transient signals in the NMR spectrum. dicp.ac.cn For example, the reaction of organoindium reagents with alkyl halides can be monitored to confirm the formation of the desired products and to determine yields using an internal standard. rsc.org The analysis of ¹H NMR spectra can confirm the equivalence of the methyl groups in related organoindium compounds, even at low temperatures. acs.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals, which is especially valuable for more complex molecules or reaction mixtures. measurlabs.com The high quadrupole moment of the indium isotopes (¹¹⁵In and ¹¹³In) often leads to significant broadening of the signals for directly attached carbon atoms (α-carbons), a characteristic feature in the ¹³C NMR spectrum of tributylindium. acs.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Tributylindium

NucleusGroupTypical Chemical Shift (δ) [ppm]CouplingNotes
¹H In-CH ₂-CH₂-CH₂-CH₃0.5 - 1.0TripletMost deshielded alkyl protons due to proximity to Indium.
In-CH₂-CH ₂-CH₂-CH₃1.3 - 1.6Multiplet
In-CH₂-CH₂-CH ₂-CH₃1.2 - 1.5Multiplet
In-CH₂-CH₂-CH₂-CH0.8 - 1.1TripletMost shielded alkyl protons.
¹³C In-C H₂-CH₂-CH₂-CH₃15 - 25-Signal is often broadened due to quadrupolar relaxation from the Indium nucleus.
In-CH₂-C H₂-CH₂-CH₃28 - 32-
In-CH₂-CH₂-C H₂-CH₃26 - 30-
In-CH₂-CH₂-CH₂-C H₃13 - 15-
Note: Chemical shifts are approximate and can vary based on solvent and temperature.

Synchrotron-Based X-Ray Absorption Spectroscopy (XAS) and X-Ray Photoelectron Spectroscopy (XPS) for Element-Specific and Chemical State Analysis

X-ray-based spectroscopic techniques are exceptionally powerful for probing the elemental composition and electronic structure of materials. ansto.gov.au Synchrotron sources provide high-flux, tunable X-rays necessary for these advanced analyses. unimi.it

Detailed Research Findings: X-ray Absorption Spectroscopy (XAS) is element-specific, allowing researchers to selectively probe the indium atoms in tributylindium or its derivatives. unimi.it By tuning the X-ray energy to the In L- or K-edge, one can obtain an X-ray Absorption Near Edge Structure (XANES) spectrum. The position and features of the absorption edge provide precise information about the oxidation state of the indium center, which is expected to be +3 in TBI. utwente.nl This is particularly useful in studying reactions where redox changes at the metal center might occur. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the local coordination environment of the indium atom, including bond distances (e.g., In-C) and coordination numbers. unimi.it This can be used to characterize the structure of TBI-derived thin films or surface adsorbates.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on elemental composition and chemical states within the top few nanometers of a material. ansto.gov.au For tributylindium, XPS can be used to analyze thin films deposited using TBI as a precursor. The In 3d core level spectrum would show characteristic peaks (3d₅/₂ and 3d₃/₂) whose binding energy is sensitive to the chemical environment and oxidation state of the indium atoms. For instance, the formation of indium oxide on the surface would result in a shift of the In 3d peaks to higher binding energy compared to metallic indium or the organometallic precursor. Combining XPS with other techniques helps to elucidate the nature of chemical bonds at a catalyst's surface to better understand reaction mechanisms. unimi.it

Table 2: Application of X-ray Spectroscopies to Tributylindium Analysis

TechniqueInformation ObtainedSample TypeApplication Example
XAS (XANES) Oxidation state of Indium (e.g., In(III)).Thin films, solutions, solidsConfirming the +3 oxidation state of indium in TBI-derived materials.
XAS (EXAFS) Local coordination environment (In-C bond lengths, coordination number).Thin films, solidsDetermining the atomic structure around indium in a deposited layer.
XPS Surface elemental composition, chemical state, and oxidation state.Surfaces, thin filmsAnalyzing the surface of an indium-containing film for purity and the presence of oxides.

High-Resolution Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and "fingerprinting" molecules like tributylindium. elsevier.com These methods are complementary, as a vibrational mode may be active in one technique but not the other based on selection rules (changes in dipole moment for IR, changes in polarizability for Raman). edinst.comcigrjournal.org

Detailed Research Findings: The IR and Raman spectra of tributylindium are dominated by the vibrational modes of the butyl chains. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. The C-H bending and scissoring modes appear in the 1300-1470 cm⁻¹ range. Of particular interest for organoindium chemistry is the In-C stretching vibration, which is expected to appear in the far-IR or low-frequency Raman region, typically between 400 and 500 cm⁻¹.

These techniques are highly effective for real-time reaction monitoring. edinst.com For example, in a chemical vapor deposition (CVD) process using tributylindium as a precursor, IR spectroscopy can be used to monitor the gas phase, tracking the depletion of TBI by observing the decrease in the intensity of its characteristic C-H and In-C vibrational bands. Simultaneously, the appearance of new bands can signal the formation of gas-phase byproducts. The shape, width, and any asymmetry of spectral peaks can also provide information about intermolecular interactions. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for Tributylindium

Vibrational ModeTechniqueApproximate Frequency (cm⁻¹)Intensity
C-H StretchingIR & Raman2850 - 2980Strong
CH₂ Bending (Scissoring)IR~1465Medium
CH₃ Bending (Asymmetric)IR~1450Medium
CH₃ Bending (Symmetric)IR~1375Medium
In-C StretchingRaman & Far-IR400 - 500Medium-Strong
Note: Frequencies are approximate and can be influenced by the physical state (gas, liquid, solid) and intermolecular interactions.

Advanced Mass Spectrometry Techniques for Identification of Transient Species

Mass spectrometry (MS) is an analytical technique with exceptional sensitivity for detecting and identifying molecules by measuring their mass-to-charge ratio (m/z). rsc.org Advanced MS methods, particularly those with soft ionization techniques like Electrospray Ionization (ESI), are crucial for identifying charged, low-abundance, and highly reactive intermediates in organometallic reactions. rsc.orgcopernicus.org

Detailed Research Findings: In the study of tributylindium chemistry, mass spectrometry is vital for elucidating reaction pathways. While the neutral TBI molecule is not directly observed by ESI-MS, its reaction intermediates often are. For example, in reactions involving halides, anionic species such as [Bu₃InX]⁻ (where X is a halide) could potentially be trapped and identified. ESI-MS analysis of catalytic reactions involving organoindium reagents has been used to identify mixtures of alkyl indium dihalides (RInX₂) and dialkyl indium halides (R₂InX), providing direct evidence that contradicts the previously assumed formation of sesquihalides (R₃In₂X₃). dicp.ac.cn

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile products derived from reactions of tributylindium, helping to identify byproducts and confirm the structure of organic products. researchgate.net For non-volatile or thermally sensitive intermediates, direct-infusion ESI-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) are more suitable, allowing for the characterization of complex reaction mixtures without derivatization. nih.gov

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy for Nanoscale Chemical Mapping

Atomic Force Microscopy-Infrared (AFM-IR) is a cutting-edge technique that overcomes the diffraction limit of conventional IR spectroscopy, providing chemical information with nanoscale spatial resolution (down to 10-20 nm). psu.edueag.com It works by using the tip of an AFM probe to detect the localized thermal expansion of a sample as it absorbs infrared light from a tunable laser. researchgate.net

Detailed Research Findings: While specific AFM-IR studies on tributylindium are not widely reported, the technique's potential is significant. It is ideally suited for studying the initial stages of surface reactions and film growth where TBI is used as a precursor. For example, in the atomic layer deposition (ALD) or CVD of indium-containing materials, AFM-IR could be used to:

Map Chemical Composition: Spatially resolve the distribution of the adsorbed tributylindium precursor on a substrate surface with nanoscale precision. eag.com

Monitor Surface Reactions: Observe the chemical transformation of TBI upon reaction with a co-reactant by mapping the disappearance of In-C bonds and the appearance of new bonds (e.g., In-O).

Identify Nucleation Sites: Correlate topographical features, measured by AFM, with the chemical identity of nucleation sites during the initial phase of thin film growth. rsc.org

This technique combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, offering a powerful method for understanding the surface chemistry of tributylindium at a fundamental level. rsc.orgbruker.com

Emerging Research Frontiers and Future Directions for Tributylindium Chemistry

Development of Sustainable and Green Synthetic Protocols Utilizing Tributylindium

The principles of green chemistry are increasingly being applied to the synthesis and application of organometallic compounds, including tributylindium. researchgate.netnih.gov The goal is to develop protocols that are more environmentally benign, energy-efficient, and economically viable. nih.govrsc.org This involves a shift away from traditional synthetic methods that may use hazardous reagents or generate significant waste.

Key strategies in the development of sustainable protocols for tributylindium chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile and often toxic organic solvents. scienceopen.com The application of well-established solvents in novel ways can also lead to more sustainable processes. scienceopen.com

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-mediated synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste and improve efficiency. rsc.org

The development of these green synthetic protocols is crucial for the future of tributylindium chemistry, ensuring its applications are both effective and environmentally responsible. researchgate.netucsb.edu

Table 1: Principles of Green Chemistry Applied to Tributylindium Synthesis

Principle Application in Tributylindium Synthesis Potential Benefits
Pollution Prevention Designing syntheses to prevent the formation of waste. Reduced environmental impact and disposal costs.
Atom Economy Maximizing the incorporation of starting materials into the final product. Less waste, more efficient use of resources.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity. Improved safety for researchers and the environment.
Safer Solvents and Auxiliaries Minimizing or eliminating the use of auxiliary substances. Reduced environmental pollution and health risks.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. Lower energy consumption and associated costs.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources. Reduced reliance on finite fossil fuels.
Catalysis Using catalytic reagents in small amounts. Increased reaction efficiency and reduced waste.

Novel Catalytic Applications and Catalyst Design Principles

Tributylindium and its derivatives are being explored for their potential in catalysis. The design of novel catalysts based on tributylindium is guided by fundamental principles aimed at enhancing catalytic activity, selectivity, and stability. Transition metals, in particular, are known for their excellent catalytic properties due to their ability to donate and accept electrons.

Research in this area focuses on:

Rational Catalyst Design: Utilizing computational and experimental methods to design catalysts with specific properties for targeted reactions. This includes modifying the ligand environment around the indium center to fine-tune its electronic and steric properties.

Bifunctional Catalysis: Designing catalysts that possess multiple active sites to facilitate cascade reactions or cooperative catalysis, leading to more efficient and selective transformations. mdpi.com

Heterogeneous Catalysis: Immobilizing tributylindium-based catalysts on solid supports to facilitate catalyst recovery and reuse, which is a key aspect of sustainable chemistry. researchgate.net

The exploration of tributylindium in catalysis is a rapidly evolving field with the potential to provide new tools for organic synthesis and materials science.

Integration of Automated Synthesis and High-Throughput Experimentation in Tributylindium Chemistry

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid screening of a vast number of experimental conditions. drugtargetreview.comresearchgate.netwikipedia.org This approach is particularly valuable in the field of tributylindium chemistry for accelerating the discovery of new reactions and optimizing existing processes. trajanscimed.comnih.gov

HTE platforms typically involve:

Robotics and Liquid Handling: Automated systems for dispensing precise amounts of reagents into microplates, allowing for the parallel execution of hundreds or even thousands of reactions. wikipedia.orgchemcopilot.com

Miniaturization: Conducting reactions on a small scale (microliter to nanoliter) to conserve valuable reagents and reduce waste. trajanscimed.com

Rapid Analytics: Utilizing fast and sensitive analytical techniques, such as mass spectrometry and spectroscopy, to quickly assess the outcomes of the reactions.

The application of HTE in tributylindium chemistry can significantly reduce the time and resources required for research and development, leading to faster innovation. digitellinc.combmglabtech.comevotec.com

Table 2: Advantages of High-Throughput Experimentation in Tributylindium Chemistry

Advantage Description Impact on Research
Increased Throughput Ability to perform a large number of experiments in a short time. Faster discovery of new reactions and optimal conditions.
Miniaturization Use of small quantities of reagents. Reduced cost, less waste, and improved safety.
Reproducibility Automated systems provide higher precision and reduce human error. More reliable and consistent experimental data.
Data-Rich Datasets Generation of large datasets for analysis and modeling. Deeper understanding of reaction mechanisms and structure-activity relationships.

Interdisciplinary Research at the Interface of Organometallics, Materials Science, and Computational Chemistry

The future of tributylindium chemistry lies in the convergence of multiple scientific disciplines. The synergy between organometallic chemistry, materials science, and computational chemistry is crucial for the design and development of new materials with tailored properties.

Materials Science: Tributylindium can serve as a precursor for the synthesis of indium-containing materials, such as nanoparticles and thin films, with applications in electronics and optics. The ability to control the composition and structure of these materials at the molecular level is a key advantage of using organometallic precursors.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of tributylindium and its derivatives. mdpi.com This information can be used to predict the properties of new compounds and materials, guiding experimental efforts.

This interdisciplinary approach allows for a more rational and efficient design of new functional materials based on tributylindium.

Fundamental Contributions to Main-Group and Transition-Metal Organometallic Science

The study of tributylindium contributes to a broader understanding of the fundamental principles of organometallic chemistry. wikipedia.orgethernet.edu.et As a main-group organometallic compound, its reactivity and structural features provide valuable comparisons to the more extensively studied transition-metal organometallics. libretexts.orgmlsu.ac.inlibretexts.org

Research on tributylindium can provide insights into:

Bonding and Structure: The nature of the indium-carbon bond, which is more polar and reactive than the carbon-carbon bond, is of fundamental interest. wiley-vch.de

Reaction Mechanisms: Studying the mechanisms of reactions involving tributylindium can reveal new patterns of reactivity and help to develop new synthetic methodologies.

Transmetalation Reactions: The transfer of the butyl group from indium to other metals is a key step in many catalytic cycles. researchgate.net Understanding the factors that govern these reactions is crucial for the design of new catalysts.

By exploring the chemistry of tributylindium, researchers can continue to expand the frontiers of organometallic science and uncover new opportunities for innovation. harvard.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tributyl indium, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Tributyl indium is typically synthesized via transmetallation or Grignard reactions. Key variables include solvent polarity (e.g., ethers vs. hydrocarbons), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios of indium halides to organolithium reagents. Purification often involves vacuum distillation or recrystallization, with yield optimization requiring inert atmosphere conditions to prevent oxidation . Analytical techniques like <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR validate structural integrity, while HPLC monitors purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing tributyl indium's structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming bonding patterns (e.g., In-C bonds at δ 0.5–1.5 ppm in <sup>1</sup>H NMR). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemistry. Chromatographic methods like GC-MS or HPLC paired with refractive index detectors quantify impurities. Cross-referencing data with computational models (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., stability, solubility) of tributyl indium be resolved through computational and experimental approaches?

  • Methodological Answer : Contradictions in thermodynamic data often arise from variations in experimental setups (e.g., solvent choice, measurement techniques). To resolve these:

  • Perform controlled calorimetric studies under standardized conditions (e.g., DSC for decomposition temperatures).
  • Use density functional theory (DFT) to predict thermodynamic parameters and compare with empirical data.
  • Cross-validate solubility data via UV-Vis spectroscopy in multiple solvents (polar aprotic vs. nonpolar) .

Q. What mechanistic insights explain tributyl indium's role in cross-coupling reactions, and how do ligand modifications impact catalytic efficiency?

  • Methodological Answer : Mechanistic studies require kinetic profiling (e.g., monitoring reaction rates via <sup>119</sup>In NMR) and isolation of intermediates. Ligand effects are evaluated by:

  • Synthesizing analogs with varying alkyl chain lengths or electron-donating groups.
  • Comparing turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling).
  • Computational modeling (e.g., molecular docking) to assess steric/electronic influences on transition states .

Q. What in vitro and in vivo models are appropriate for assessing tributyl indium's neurotoxicity, considering conflicting data on organoindium compounds?

  • Methodological Answer : Address contradictions by:

  • Using primary neuronal cultures (e.g., rat cortical neurons) to measure oxidative stress markers (ROS, glutathione levels).
  • Conducting in vivo zebrafish assays for developmental neurotoxicity (e.g., locomotor activity, apoptosis assays).
  • Comparing results with existing literature on related compounds (e.g., trimethyl indium) while controlling for exposure duration and concentration .

Methodological and Analytical Questions

Q. How should researchers design experiments to statistically address inconsistencies in tributyl indium's reported catalytic performance?

  • Methodological Answer :

  • Employ factorial design of experiments (DoE) to isolate variables (e.g., solvent, temperature, catalyst loading).
  • Use multivariate regression to identify significant factors.
  • Validate findings with bootstrapping or Monte Carlo simulations to quantify uncertainty .

Q. What strategies ensure reproducibility in tributyl indium synthesis and application studies?

  • Methodological Answer :

  • Document reaction parameters rigorously (e.g., humidity, stirring speed).
  • Share raw datasets (spectra, chromatograms) via open-access platforms.
  • Use reference standards (e.g., commercial indium compounds) for calibration .

Data Presentation and Publication Guidelines

Q. How should researchers structure the "Results and Discussion" section to highlight tributyl indium's novel applications?

  • Methodological Answer :

  • Present data using comparative tables (e.g., catalytic efficiency vs. other organometallics).
  • Include high-resolution spectra and crystallographic data as supplementary material.
  • Discuss findings in context of existing literature, emphasizing mechanistic uniqueness or improved performance .

Q. What ethical and safety considerations are critical when handling tributyl indium in academic labs?

  • Methodological Answer :

  • Follow OSHA guidelines for organometallic compounds (e.g., glove boxes, fume hoods).
  • Conduct toxicity screenings early (e.g., Ames test for mutagenicity).
  • Disclose disposal protocols for indium waste in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.